molecular formula C10H5Cl3N2 B13710389 2',3,3'-Trichloro-2,4-bipyridine CAS No. 1020253-82-0

2',3,3'-Trichloro-2,4-bipyridine

Cat. No.: B13710389
CAS No.: 1020253-82-0
M. Wt: 259.5 g/mol
InChI Key: XRBHCIZZHAERLR-UHFFFAOYSA-N
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Description

2',3,3'-Trichloro-2,4-bipyridine is a chlorinated bipyridine derivative characterized by three chlorine substituents at the 2', 3, and 3' positions of the bipyridine scaffold. Bipyridines are aromatic heterocyclic compounds with two pyridine rings connected by a single bond. Chlorination at specific positions significantly alters their electronic properties, reactivity, and applications in coordination chemistry, catalysis, and pharmaceuticals. However, direct experimental data for 2',3,3'-Trichloro-2,4-bipyridine are notably absent in the provided evidence, necessitating comparisons with structurally analogous chlorinated bipyridines.

Properties

CAS No.

1020253-82-0

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

2,3-dichloro-4-(3-chloropyridin-2-yl)pyridine

InChI

InChI=1S/C10H5Cl3N2/c11-7-2-1-4-14-9(7)6-3-5-15-10(13)8(6)12/h1-5H

InChI Key

XRBHCIZZHAERLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C(=NC=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,3’-Trichloro-2,4-bipyridine typically involves the chlorination of 2,4-bipyridine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction temperature is usually maintained between 50°C and 80°C to ensure complete chlorination .

Industrial Production Methods: On an industrial scale, the production of 2’,3,3’-Trichloro-2,4-bipyridine follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves large-scale chlorination in a continuous flow reactor, allowing for better control over reaction parameters and efficient production .

Chemical Reactions Analysis

Types of Reactions: 2’,3,3’-Trichloro-2,4-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,3,3’-Trichloro-2,4-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3,3’-Trichloro-2,4-bipyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and material science. The compound can also interact with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on structurally related chlorinated bipyridines, including dichloro- and trichloro-substituted derivatives, to infer properties and applications of 2',3,3'-Trichloro-2,4-bipyridine.

Table 1: Structural and Physicochemical Properties of Selected Chlorinated Bipyridines

Compound Name Molecular Formula CAS No. Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
2,2'-Dichloro-4,4'-bipyridine C₁₀H₆Cl₂N₂ 53344-74-4 2,2',4,4' 225.07 Ligand in coordination chemistry
6,6'-Dichloro-2,2'-bipyridine C₁₀H₆Cl₂N₂ 53344-72-2 6,6',2,2' 225.07 Electronic tuning for photophysics
4,4'-Dichloro-3,3'-bipyridine C₁₀H₆Cl₂N₂ 27353-36-2 4,4',3,3' 225.07 Potential toxicity concerns
Triclosan (2,4,4'-Trichloro-2'-hydroxydiphenyl ether) C₁₂H₇Cl₃O₂ 3380-34-5 2,4,4' (non-bipyridine) 289.54 Antimicrobial agent; photodegradation risks

Key Comparisons:

Electronic Effects :

  • Chlorine substituents in bipyridines act as electron-withdrawing groups, reducing electron density on the aromatic rings. For example, 2,2'-Dichloro-4,4'-bipyridine (CAS 53344-74-4) is used as a ligand in ruthenium complexes due to its ability to stabilize metal centers via σ-donation and π-backbonding .
  • In contrast, 6,6'-Dichloro-2,2'-bipyridine (CAS 53344-72-2) exhibits altered absorption spectra compared to unsubstituted bipyridines, suggesting applications in optoelectronic materials .

Reactivity and Stability: Chlorinated bipyridines are prone to photodegradation and hydrolysis under specific conditions.

Toxicity and Safety: Chlorinated aromatic compounds often exhibit toxicity due to bioaccumulation and persistence.

Synthetic Challenges :

  • Chlorination patterns influence synthetic routes. For example, 2,2'-Dichloro-4,4'-bipyridine is synthesized via Ullmann coupling or direct chlorination, requiring precise control to avoid over-halogenation . The trichloro analog (target compound) would demand even stricter regioselective conditions.

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